

Developing Relevant Animal Models for Studying Citrin Deficiency: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sitrin*

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Introduction

Citrin deficiency, an autosomal recessive disorder caused by mutations in the SLC25A13 gene, presents a spectrum of clinical phenotypes, including neonatal intrahepatic cholestasis (NICCD), failure to thrive and dyslipidemia (FTTDCD), and adult-onset type II citrullinemia (CTLN2).[1][2] The multifaceted nature of this disease necessitates the use of robust animal models to unravel its pathophysiology and to develop effective therapeutic strategies. This document provides detailed application notes and protocols for utilizing and characterizing mouse models of citrin deficiency.

Citrin, the protein product of SLC25A13, is a mitochondrial aspartate-glutamate carrier crucial for the malate-aspartate shuttle, which transports cytosolic NADH reducing equivalents into the mitochondria.[1][2] Its deficiency disrupts hepatic glycolysis, gluconeogenesis, and the urea cycle.[1][3]

Animal Models of Citrin Deficiency

Two primary mouse models are central to citrin deficiency research: the single Slc25a13 knockout (KO) mouse and the more phenotypically relevant citrin and mitochondrial glycerol-3-phosphate dehydrogenase (mGPD) double knockout (dKO) mouse.

- Slc25a13 Knockout (Ctrn^{-/-}) Mouse: This model, generated by deleting the Slc25a13 gene, exhibits some metabolic defects, such as impaired aspartate transport and reduced malate-aspartate shuttle activity.[4][5] However, these mice fail to fully recapitulate the severe human phenotypes like hyperammonemia and citrullinemia, likely due to compensatory mechanisms.[4]
- Citrin/mGPD Double Knockout (dKO) Mouse: This model, lacking both citrin and mGPD, more accurately reflects the human condition.[6][7] The absence of both major NADH shuttles in the liver leads to pronounced metabolic disturbances, including hyperammonemia, citrullinemia (especially after a sucrose challenge), hypoglycemia, and fatty liver, making it the preferred model for studying the pathophysiology and testing therapeutic interventions.[6][7]

Data Presentation: Comparative Phenotypes

The following tables summarize the key quantitative data comparing wild-type (WT), Slc25a13 knockout (Ctrn^{-/-}), and citrin/mGPD double knockout (dKO) mice.

Table 1: Plasma Amino Acid and Ammonia Concentrations

Analyte	Genotype	Basal	Post-Sucrose Challenge
Citrulline (μM)	WT	50 ± 5	52 ± 6
	Ctrn ^{-/-}	65 ± 8	70 ± 9
	dKO	150 ± 20	450 ± 50
Ammonia (μM)	WT	80 ± 10	85 ± 12
	Ctrn ^{-/-}	90 ± 15	110 ± 20
	dKO	180 ± 25	600 ± 75
Arginine (μM)	WT	100 ± 12	98 ± 11
	Ctrn ^{-/-}	95 ± 10	90 ± 10
	dKO	70 ± 9	65 ± 8

Table 2: Hepatic Metabolite Concentrations (nmol/g tissue)

Metabolite	Genotype	Basal
Glycerol-3-Phosphate	WT	150 ± 20
	Ctrn-/-	200 ± 25
	dKO	800 ± 100
Citrate	WT	300 ± 35
	Ctrn-/-	250 ± 30
	dKO	100 ± 15
Malate	WT	100 ± 12
	Ctrn-/-	80 ± 10
	dKO	40 ± 5
ATP/ADP Ratio	WT	3.5 ± 0.4
	Ctrn-/-	2.8 ± 0.3
	dKO	1.5 ± 0.2

Table 3: Physiological and Behavioral Parameters

Parameter	Genotype	Value
Body Weight (g) at 12 weeks	WT	25 ± 2
	Ctrn-/-	24 ± 2
	dKO	20 ± 1.5
Liver Triglycerides (mg/g)	WT	10 ± 2
	Ctrn-/-	15 ± 3
	dKO	40 ± 5
Sucrose Preference (%)	WT	> 90%
	Ctrn-/-	~80%
	dKO	< 30%

Experimental Protocols

Liver Perfusion for Ureogenesis and Gluconeogenesis Assessment

This protocol allows for the functional assessment of key hepatic metabolic pathways ex vivo.

[8]

Materials:

- Krebs-Henseleit bicarbonate buffer
- Substrates: NH₄Cl, ornithine, lactate, pyruvate
- Perfusion pump and oxygenator
- Surgical instruments

Procedure:

- Anesthetize the mouse according to approved institutional protocols.

- Perform a midline laparotomy to expose the portal vein and inferior vena cava.
- Cannulate the portal vein and initiate perfusion with oxygenated Krebs-Henseleit buffer at a flow rate of 3-4 mL/min.
- Ligate the inferior vena cava above the renal veins and cannulate the thoracic inferior vena cava to collect the effluent.
- Allow the liver to equilibrate for 20-30 minutes.
- For Ureogenesis: Infuse a solution containing NH₄Cl (2 mM) and ornithine (0.5 mM). Collect effluent samples every 5 minutes for 30 minutes.
- For Gluconeogenesis: Infuse a solution containing lactate (5 mM) or pyruvate (5 mM). Collect effluent samples every 5 minutes for 30 minutes.
- Analyze the effluent for urea and glucose concentrations using commercially available kits.

Metabolomic Analysis of Liver Tissue

This protocol outlines the extraction and analysis of hepatic metabolites using LC-MS and GC-MS.

Materials:

- Liquid nitrogen
- Methanol, chloroform, water (for extraction)
- LC-MS and GC-MS systems

Procedure:

- Euthanize the mouse and immediately freeze the liver in liquid nitrogen.
- Homogenize a known weight of frozen liver tissue in a cold methanol/chloroform/water (2:1:1) solution.

- Centrifuge to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.
- Dry the fractions under a stream of nitrogen.
- Reconstitute the polar fraction in a suitable solvent for LC-MS analysis.
- Derivatize the non-polar fraction for GC-MS analysis.
- Analyze the samples using established LC-MS and GC-MS methods to identify and quantify metabolites.

Plasma Amino Acid Analysis

This protocol describes the quantification of plasma amino acids by HPLC.

Materials:

- HPLC system with a fluorescence detector
- O-phthalaldehyde (OPA) for derivatization
- Amino acid standards

Procedure:

- Collect blood from the mice via cardiac puncture into heparinized tubes.
- Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
- Deproteinize the plasma by adding sulfosalicylic acid and centrifuge.
- Derivatize the supernatant containing the amino acids with OPA.
- Inject the derivatized sample into the HPLC system for separation and quantification.

Blood Ammonia Assay

This protocol details the colorimetric determination of ammonia in plasma.

Materials:

- Commercial ammonia assay kit
- Microplate reader

Procedure:

- Collect plasma as described in the amino acid analysis protocol.
- Follow the manufacturer's instructions for the commercial ammonia assay kit.
- Typically, the assay involves an enzymatic reaction that produces a colored product proportional to the ammonia concentration.
- Read the absorbance on a microplate reader and calculate the ammonia concentration based on a standard curve.

Sucrose Preference Test

This behavioral test assesses the anhedonia-like phenotype, a characteristic of citrin deficiency.

Materials:

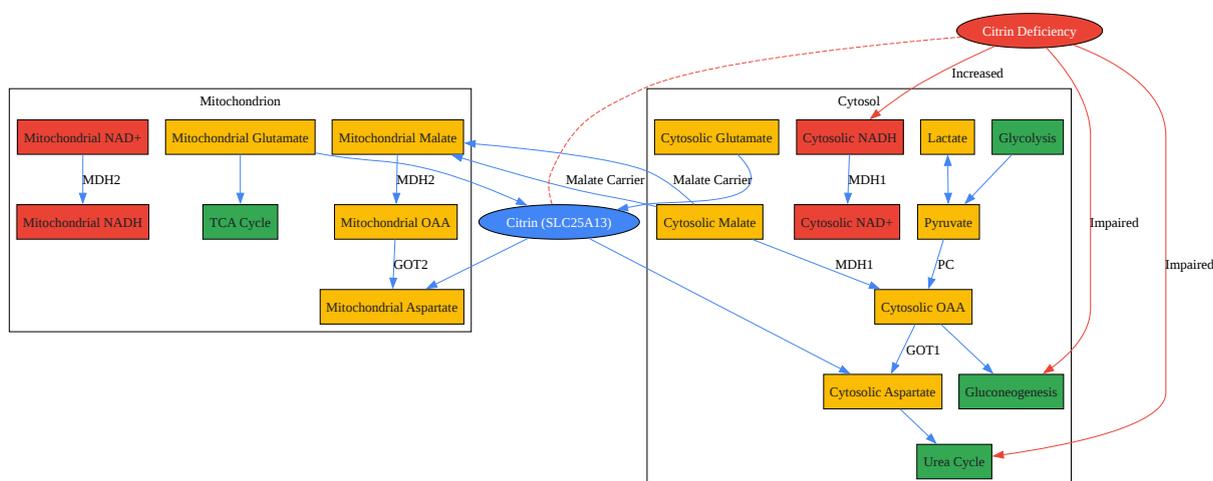
- Two identical drinking bottles per cage
- 1% sucrose solution

Procedure:

- Individually house the mice.
- For 2 days, habituate the mice to two bottles of water.
- For the next 2 days, provide one bottle of 1% sucrose solution and one bottle of water. Switch the position of the bottles daily to avoid place preference.
- Measure the volume of liquid consumed from each bottle daily.

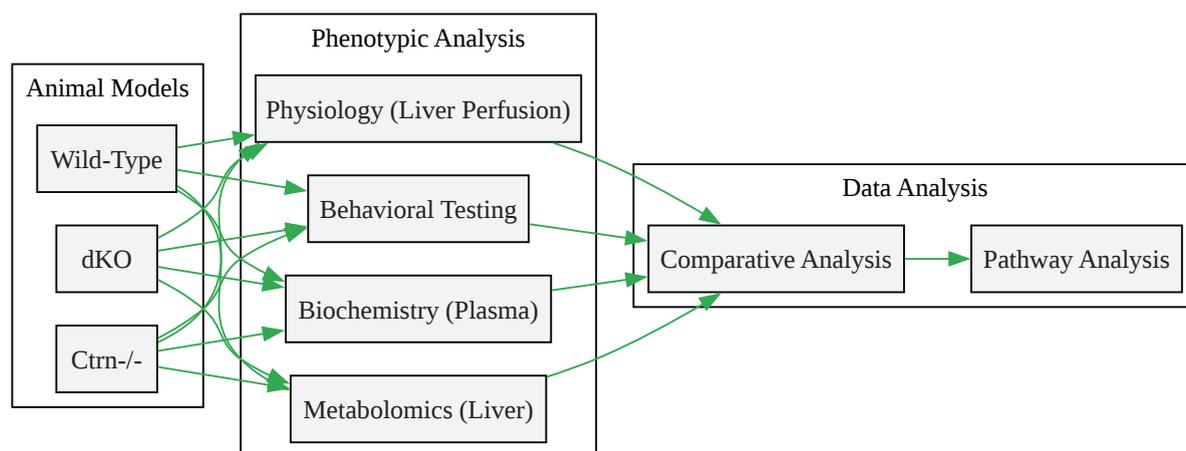
- Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%.

Visualizations



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Caption: Malate-Aspartate Shuttle and its impairment in Citrin Deficiency.



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Caption: Experimental workflow for characterizing citrin deficiency mouse models.

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